N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide

Catalog No.
S6757471
CAS No.
2640902-97-0
M.F
C15H23N3O
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3...

CAS Number

2640902-97-0

Product Name

N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide

IUPAC Name

N-tert-butyl-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C15H23N3O/c1-15(2,3)17-14(19)13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19)

InChI Key

ZVJHZRMSULNDLU-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=NC=C2

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=NC=C2

N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide is a chemical compound featuring a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The structure includes a tert-butyl group and a pyridine moiety, contributing to its unique properties. This compound is characterized by its molecular formula C15H23N3OC_{15}H_{23}N_{3}O and has a molecular weight of 275.37 g/mol. The presence of both the pyrrolidine and pyridine rings enhances the compound's potential biological activity and versatility in medicinal chemistry .

  • Amides can irritate the skin and eyes upon contact.
  • Pyridine derivatives can have varying toxicity profiles depending on the specific structure.

The chemical reactivity of N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide can be attributed to the functional groups present in its structure. The carboxamide group can participate in various reactions such as nucleophilic acyl substitution, while the nitrogen atoms in the pyrrolidine and pyridine rings can engage in electrophilic aromatic substitution and coordination with metal ions. The synthesis of this compound typically involves the formation of the pyrrolidine ring through cyclization reactions, followed by functionalization to introduce the tert-butyl and pyridin-4-ylmethyl substituents .

Research indicates that compounds featuring pyrrolidine and pyridine structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide has been studied for its potential role in drug discovery, particularly as a scaffold for developing new therapeutics targeting various diseases. The unique combination of its structural components may enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .

The synthesis of N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide typically involves several steps:

  • Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions from suitable precursors.
  • Functionalization: Introduction of tert-butyl and pyridin-4-ylmethyl groups via nucleophilic substitution or coupling reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly affect yield and purity .

N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide has potential applications in medicinal chemistry due to its unique structural features. It may be utilized in:

  • Drug Development: As a lead compound for synthesizing new pharmaceuticals targeting various diseases.
  • Biochemical Research: To study the interactions between small molecules and biological systems.

Additionally, derivatives of this compound could be explored for their efficacy in treating conditions such as cancer or neurodegenerative diseases .

Interaction studies involving N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide focus on its binding affinity with biological targets. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate biological activity against target cells or organisms.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .

N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide shares structural similarities with several other compounds featuring pyrrolidine or pyridine moieties. Below are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Properties
N-methylpyrrolidineContains a methyl group instead of tert-butylSimpler structure; less steric hindrance
1-(4-pyridyl)piperidinePiperidine ring instead of pyrrolidineDifferent ring structure affecting biological activity
2-(pyridin-2-yloxy)acetamideContains an acetamide functional groupDifferent reactivity due to oxygen atom

The uniqueness of N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide lies in its specific combination of a bulky tert-butyl group and the dual-ring system, which may enhance its solubility and bioavailability compared to simpler analogs .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.184112366 g/mol

Monoisotopic Mass

261.184112366 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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